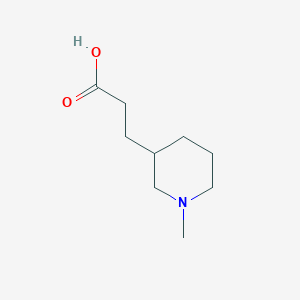

3-(1-Methylpiperidin-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpiperidin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10-6-2-3-8(7-10)4-5-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKWNSIHIYFCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Piperidine Containing Carboxylic Acids in Chemical Biology

Piperidine-containing carboxylic acids are a significant class of compounds in the realm of chemical biology and drug discovery. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in many FDA-approved drugs and natural products. Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it a valuable component for designing molecules that can interact with biological targets.

When combined with a carboxylic acid group, the resulting molecule gains an acidic handle that can participate in a variety of chemical reactions and biological interactions. Carboxylic acids are known to interact with the active sites of many enzymes and receptors, often mimicking the structure of natural amino acids or other endogenous ligands. For instance, pipecolic acid, also known as piperidine-2-carboxylic acid, is a cyclic amino acid derived from L-lysine that has garnered interest in the pharmaceutical and chemical industries as a precursor for the biosynthesis of biological metabolites. researchgate.net

The position of the carboxylic acid on the piperidine ring, as well as any substitutions on the ring, can dramatically influence the compound's biological activity. Researchers have designed and synthesized various series of substituted piperidine-4-carboxylic acid analogs as potent dual PPARα/γ agonists, which are targets for metabolic diseases. nih.gov This highlights the tunability of the piperidine carboxylic acid scaffold for achieving specific biological effects.

Overview of Research Trajectories for Alkylated Piperidine Carboxylic Acids

Modulation of Cellular Pathways by this compound Analogs (in vitro studies)There is a lack of research on analogs of this compound and their effects on cellular pathways in vitro.

Due to the absence of foundational research on this specific molecule, generating the requested article with thorough, informative, and scientifically accurate content is not feasible.

Investigation of Intracellular Signaling Cascades

There are no specific studies available that detail the investigation of intracellular signaling cascades following the administration of this compound. Research into how this compound might modulate specific signaling pathways, such as G-protein-coupled receptors, ion channels, or enzymatic activities, has not been documented in the accessible scientific literature. Therefore, information regarding its effects on second messenger systems (e.g., cAMP, IP3/DAG) or downstream protein kinase cascades is currently unavailable.

Receptor Occupancy Studies in Preclinical Models

Information regarding the receptor occupancy of this compound in preclinical models is not available in the current body of scientific literature. Studies designed to quantify the binding of this compound to specific molecular targets in vivo have not been published. As a result, data on its affinity, selectivity, and the dose-dependent relationship between its concentration and the engagement of its putative receptor(s) in animal models remain undetermined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1 Methylpiperidin 3 Yl Propanoic Acid Derivatives

Elucidation of Key Structural Elements for Research Activity

The molecular architecture of 3-(1-Methylpiperidin-3-yl)propanoic acid suggests several key elements that are likely crucial for its biological interactions, based on studies of analogous compounds. The primary components governing its activity are the piperidine (B6355638) ring, the propanoic acid side chain, and the N-methyl group.

The piperidine ring serves as a core scaffold. In many biologically active piperidine derivatives, this ring system mimics the partial structure of endogenous neurotransmitters, such as GABA. The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair, boat, and twist-boat conformations, which can influence how the molecule binds to biological targets.

The propanoic acid side chain is a critical feature for interaction with target proteins. The carboxylic acid group, with its ability to act as a hydrogen bond donor and acceptor, is often essential for anchoring the molecule within a binding site. The three-carbon chain provides a specific spatial distance between the piperidine ring and the carboxylate group, which can be optimal for fitting into the active site of certain enzymes or transporters.

The N-methyl group on the piperidine nitrogen significantly impacts the compound's properties. It increases the basicity of the nitrogen atom and introduces steric bulk. This modification can influence the compound's affinity for its target, its selectivity over other targets, and its pharmacokinetic properties. In the context of GABA transporter (GAT) inhibitors, N-alkylation with larger groups has been shown to enhance potency and selectivity.

Table 1: Summary of Key Structural Elements and Their Inferred Importance

| Structural Element | Inferred Role in Research Activity | Basis of Inference from Analogous Compounds |

|---|---|---|

| Piperidine Ring | Core scaffold, mimics endogenous ligands | Studies on nipecotic acid derivatives as GABA uptake inhibitors. |

| Propanoic Acid Side Chain | Provides optimal spacing and anchoring via the carboxylate group | Research on 3-arylpropionic acids showing the importance of the acid chain. nih.gov |

Impact of Stereochemistry on Functional Interactions

Stereochemistry plays a pivotal role in the functional interactions of chiral molecules like this compound. mdpi.comglpbio.commdpi.comnih.gov The 3-position of the piperidine ring is a stereocenter, meaning the compound can exist as two enantiomers: (R)-3-(1-Methylpiperidin-3-yl)propanoic acid and (S)-3-(1-Methylpiperidin-3-yl)propanoic acid.

Biological systems are inherently chiral, and as a result, enantiomers of a compound often exhibit different biological activities. glpbio.commdpi.comnih.gov One enantiomer may bind with high affinity to a target receptor or enzyme, while the other may have significantly lower affinity or interact with a different target altogether. For instance, in the case of nipecotic acid derivatives that act as GABA uptake inhibitors, the (R)-enantiomer is generally more potent than the (S)-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with the binding site. The precise orientation of the propanoic acid side chain relative to the piperidine ring is critical for proper binding.

The differential activity of stereoisomers can have significant implications. glpbio.commdpi.comnih.gov The enantiomer with the desired activity is referred to as the "eutomer," while the less active one is the "distomer." In some cases, the distomer is not merely inactive but may contribute to off-target effects. Therefore, the synthesis and evaluation of individual enantiomers are crucial for understanding the full pharmacological profile of a chiral compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of compounds with their biological activity. nih.govacs.org For analogs of this compound, QSAR studies can provide valuable insights into the structural features that govern their potency and selectivity.

The development of a QSAR model for this class of compounds would typically involve the following steps:

Data Set Compilation: A series of analogs of this compound would be synthesized, and their biological activity (e.g., IC50 values for enzyme inhibition) would be experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the biological activity.

A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power. This is typically done using both internal and external validation techniques. Once validated, the QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Provide insights into the mechanism of action by identifying the key structural features that influence activity.

Guide the design of more potent and selective analogs.

For instance, a QSAR model might reveal that a particular substitution pattern on the piperidine ring leads to increased activity, thereby directing future synthetic efforts.

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional conformation of this compound is a key determinant of its biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at the 3-position can be either in an axial or an equatorial orientation.

The orientation of the propanoic acid side chain (axial vs. equatorial) will significantly affect how the molecule presents itself to a biological target. The bioactive conformation is the specific three-dimensional shape that the molecule adopts when it binds to its target. This conformation may not necessarily be the lowest energy conformation in solution.

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the relative energies of different conformations and to understand the factors that govern the conformational preferences of the molecule. This information is invaluable for designing molecules that are pre-organized in their bioactive conformation, which can lead to enhanced potency and selectivity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-3-(1-Methylpiperidin-3-yl)propanoic acid |

| (S)-3-(1-Methylpiperidin-3-yl)propanoic acid |

| Nipecotic acid |

Computational Chemistry and Molecular Modeling of 3 1 Methylpiperidin 3 Yl Propanoic Acid

Quantum Chemical Calculations and Spectroscopic Property Prediction (e.g., DFT studies, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. mdpi.comresearchgate.net These methods are used to optimize the molecule's three-dimensional geometry and to calculate a variety of molecular properties. researchgate.net

A key component of this analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.netthaiscience.info The difference between these energies, known as the HOMO-LUMO energy gap (Egap), is a crucial indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the molecule's chemical behavior, as shown in the table below. mdpi.comacademie-sciences.fr

Table 1: Hypothetical Quantum Chemical Parameters for 3-(1-Methylpiperidin-3-yl)propanoic acid Calculated via DFT (Note: These values are illustrative for methodological demonstration.)

| Parameter | Symbol | Formula | Illustrative Value | Interpretation |

| HOMO Energy | EHOMO | - | -9.25 eV | Electron-donating capacity |

| LUMO Energy | ELUMO | - | -0.88 eV | Electron-accepting capacity |

| Energy Gap | Egap | ELUMO - EHOMO | 8.37 eV | Chemical reactivity and stability |

| Electronegativity | χ | -0.5 (ELUMO + EHOMO) | 5.065 eV | Ability to attract electrons |

| Chemical Hardness | η | -0.5 (ELUMO - EHOMO) | 4.185 eV | Resistance to change in electron distribution |

| Chemical Softness | S | 1 / (2η) | 0.119 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | ω | χ² / (2η) | 3.06 eV | Propensity to accept electrons |

These calculations provide a theoretical foundation for the molecule's reactivity and guide the prediction of its interactions with biological targets.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein receptor. nih.gov This method is instrumental in structure-based drug design for predicting how a ligand like this compound might interact with a specific biological target. researchgate.net

Docking algorithms sample numerous possible conformations of the ligand within the active site of a protein and score them based on a scoring function. This process predicts the most stable binding mode and estimates the binding affinity, often expressed as a docking score in kcal/mol. A more negative score typically indicates a stronger predicted binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound Against a Proposed Target (Note: These values are illustrative for methodological demonstration.)

| Ligand | Proposed Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Kᵢ) |

| This compound | Target X | -7.8 | 1.5 µM |

| Known Inhibitor (Reference) | Target X | -8.5 | 0.5 µM |

Beyond predicting binding affinity, docking simulations provide detailed insight into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and binding. Key interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. researchgate.net Visualizing the docked pose allows researchers to identify the key amino acid residues in the protein's active site that interact with the ligand. researchgate.net

Table 3: Predicted Interactions Between this compound and Key Residues of a Proposed Target (Note: These interactions are illustrative for methodological demonstration.)

| Functional Group of Ligand | Interacting Amino Acid Residue | Interaction Type | Distance (Å) |

| Carboxylic acid (Oxygen) | Lysine 122 (NH₃⁺) | Ionic Bond / Hydrogen Bond | 2.8 |

| Carboxylic acid (OH) | Aspartate 85 (C=O) | Hydrogen Bond | 3.1 |

| Methyl group (on Piperidine) | Leucine 78, Valine 111 | Hydrophobic Interaction | N/A |

| Piperidine (B6355638) ring | Phenylalanine 152 | Hydrophobic Interaction | N/A |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein and the stability of their interaction. frontiersin.org

An MD simulation typically runs for nanoseconds to microseconds, tracking the positions of all atoms in the system. mdpi.com The stability of the ligand-protein complex is often assessed by monitoring the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD plot suggests that the complex has reached equilibrium and the binding pose is stable. nih.gov Further analysis of Root-Mean-Square Fluctuation (RMSF) can reveal which parts of the protein are flexible and which are constrained by the ligand's binding.

De Novo Design and Virtual Screening Based on the this compound Scaffold

The core structure of this compound can be used as a "scaffold" for the design of new molecules. nih.gov

De Novo Design : This computational approach involves building new molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. arxiv.org The this compound structure could be used as a starting fragment, with algorithms suggesting modifications or additions to optimize binding affinity and other desirable properties. mdpi.com

Virtual Screening : This technique involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a target. Scaffold-based virtual screening would specifically search for molecules that contain the this compound core, allowing for the rapid identification of other potential drug candidates that share this chemical framework. This approach leverages the foundational structure to explore a wider chemical space for improved activity.

Based on a comprehensive search of available scientific literature, there is no specific preclinical pharmacological and biological research data publicly available for the chemical compound This compound .

Therefore, it is not possible to provide an article on the preclinical research of this specific compound covering the requested detailed outline, which includes:

Development and Application of In Vitro Assay Systems (Cell-Based Functional Assays, Biochemical Target Engagement Assays)

In Vivo Animal Model Studies for Mechanistic Exploration (Pharmacokinetic Studies, Pharmacodynamic Relationships, Exploratory Behavioral or Physiological Studies)

The search did not yield any studies that would allow for the creation of data tables or detailed research findings as specified in the instructions.

Preclinical Pharmacological and Biological Research on 3 1 Methylpiperidin 3 Yl Propanoic Acid in in Vitro and Animal Models, Non Human

Applications in Microbiological Research (e.g., antimicrobial activity)

An extensive search of publicly available scientific literature and research databases did not yield any specific studies or data regarding the applications of 3-(1-Methylpiperidin-3-yl)propanoic acid in microbiological research, including its potential antimicrobial activity. At present, there is no published preclinical research in non-human, in vitro, or animal models that investigates the efficacy of this specific compound against bacteria, fungi, or other microorganisms. Therefore, no detailed research findings or data tables on its microbiological applications can be provided.

Analytical Methodologies for Research on 3 1 Methylpiperidin 3 Yl Propanoic Acid

Chromatographic Techniques for Research Sample Analysiscerealsgrains.orgglpbio.com

Chromatographic methods are essential for separating 3-(1-Methylpiperidin-3-yl)propanoic acid from complex mixtures, such as reaction intermediates or biological matrices. These techniques are fundamental for both qualitative and quantitative analysis in a research context.

High-Performance Liquid Chromatography (HPLC) Method Developmentglpbio.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Developing a robust HPLC method is critical for achieving accurate and reproducible results.

Key Research Findings: Method development for similar substituted propanoic acids often employs reversed-phase (RP) chromatography. pensoft.net For this compound, which contains a polar carboxylic acid group and a basic tertiary amine, a C18 column is a common choice for the stationary phase. The mobile phase composition is a critical parameter that must be optimized to achieve adequate retention and peak shape. A typical mobile phase would consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. pensoft.net

The pH of the aqueous buffer is particularly important. To ensure the carboxylic acid group (-COOH) is protonated and the tertiary amine in the piperidine (B6355638) ring is also protonated, a buffer with a pH around 3 is often selected. pensoft.net This suppresses the ionization of the carboxyl group, leading to better retention on a reversed-phase column, and ensures the amine is in a consistent ionic state. Detection is commonly performed using an ultraviolet (UV) detector, although the compound lacks a strong chromophore, suggesting that detection wavelengths would be in the lower UV range (e.g., 200-225 nm). pensoft.net

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention for moderately polar organic compounds. pensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Isocratic or gradient elution can be used to optimize separation. The acidic pH ensures consistent protonation of the analyte. pensoft.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. pensoft.net |

| Detection | UV/VIS at ~225 nm | Detects the carbonyl group in the carboxylic acid. pensoft.net |

| Column Temperature | 30 °C | Maintained to ensure reproducible retention times. pensoft.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC is challenging. The high polarity and the tendency to form hydrogen bonds require high temperatures, which can lead to thermal degradation in the GC inlet or column.

Key Research Findings: To make the compound suitable for GC analysis, a derivatization step is typically required. nih.gov This process converts the polar carboxylic acid group into a more volatile and thermally stable ester, such as a methyl or ethyl ester. For related compounds, this derivatization is a common prerequisite for GC analysis. nih.gov Once derivatized, the compound can be analyzed on a standard non-polar or medium-polarity capillary column (e.g., a DB-5 or HP-5MS type). chromforum.org Detection is often achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Mass Spectrometry (MS) Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight and elucidating the structure of compounds. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides high selectivity and sensitivity for detection and quantification.

Key Research Findings: In the context of this compound (molar mass: 171.24 g/mol ), electrospray ionization (ESI) is a common ionization technique used in LC-MS. In positive ion mode, the molecule is expected to be readily protonated at the nitrogen atom of the piperidine ring, yielding a prominent molecular ion peak [M+H]⁺ at an m/z of approximately 172.13. uni.lu

Fragmentation of the parent ion in the mass spectrometer (MS/MS) can provide structural information. For instance, the fragmentation of related propanoic acid structures often involves characteristic losses. docbrown.info For this compound, potential fragmentation pathways could include the loss of water (H₂O) or the cleavage of the bond between the piperidine ring and the propanoic acid side chain. The base peak in the mass spectrum of propanoic acid itself is often the m/z 28 ion [C₂H₄]⁺. docbrown.info

| Adduct/Fragment | Predicted m/z | Ionization Mode | Comment |

|---|---|---|---|

| [M+H]⁺ | 172.13 | Positive | Protonated molecular ion, likely the most abundant ion in full scan mode. uni.lu |

| [M+Na]⁺ | 194.12 | Positive | Sodium adduct, commonly observed. uni.lu |

| [M-H]⁻ | 170.12 | Negative | Deprotonated molecular ion. uni.lu |

Spectroscopic Characterization for Structural Elucidation in Researchpensoft.net

Spectroscopic techniques are used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation. These methods are crucial for confirming the identity and elucidating the detailed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Key Research Findings: For this compound, a ¹H NMR spectrum would show distinct signals corresponding to the different proton environments in the molecule. The propanoic acid moiety would exhibit signals for the -CH₂-CH₂-COOH group. docbrown.info The protons on the piperidine ring and the N-methyl group would also have characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each environment (e.g., a 3H singlet for the N-CH₃ group). docbrown.infodocbrown.info

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >170 ppm).

| Proton Environment (¹H NMR) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Comment |

|---|---|---|---|

| -COOH | ~10-12 | Singlet (broad) | Acidic proton, often broad and may exchange with D₂O. docbrown.info |

| -CH₂-COOH | ~2.2-2.5 | Triplet | Adjacent to another CH₂ group. docbrown.info |

| N-CH₃ | ~2.2-2.8 | Singlet | Methyl group attached to nitrogen. |

| Piperidine Ring Protons | ~1.5-3.0 | Multiplets | Complex overlapping signals from the ring protons. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Key Research Findings: The IR spectrum of this compound is expected to show highly characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid group. docbrown.info C-H stretching vibrations from the alkyl parts of the molecule would appear around 2800-3000 cm⁻¹. docbrown.info

UV-Vis spectroscopy is used to study electronic transitions within a molecule. nih.gov Since this compound lacks an extensive system of conjugated π-bonds (chromophore), it is not expected to show significant absorption in the visible or near-UV range. Any absorption would likely be limited to the far-UV region, associated with the n→π* transition of the carbonyl group. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 (very broad) docbrown.info |

| Carboxylic Acid C=O | Stretch | 1700-1725 (strong) docbrown.info |

| Alkyl C-H | Stretch | 2800-3000 docbrown.info |

| C-O | Stretch | 1210-1320 |

Development of Biosensors and High-Throughput Screening (HTS) Assays for Research Purposes

The creation of biosensors and HTS assays for this compound would be instrumental in advancing research into its biological functions and potential therapeutic applications. These technologies would enable rapid and sensitive detection and quantification, as well as the screening of large compound libraries to identify interacting partners.

Biosensor Development

A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect a chemical substance. For this compound, several biosensor designs could be conceptualized.

Enzymatic Biosensors: A primary strategy would be the development of an enzyme-based biosensor. This would involve identifying or engineering an enzyme that specifically recognizes and metabolizes this compound. The enzymatic reaction would produce a detectable signal, such as a change in pH, the consumption of oxygen, or the production of an electroactive or light-emitting substance. wjarr.comresearchgate.net Amperometric biosensors, for instance, measure the current generated by the oxidation or reduction of a species involved in the enzymatic reaction. mdpi.com The development of such a sensor would hinge on the discovery or creation of a highly specific enzyme.

Receptor-Based Biosensors: If a specific biological receptor for this compound is identified, it could be integrated into a biosensor. The binding of the compound to the receptor would induce a conformational change, which could be transduced into a measurable signal. nih.gov Techniques like surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) could be employed to detect this binding event in a label-free manner.

Electrochemical Biosensors: These sensors offer high sensitivity and are well-suited for the detection of small organic molecules. nih.govmdpi.com An electrochemical biosensor for this compound could be developed by modifying an electrode with a recognition element, such as a specific antibody or a molecularly imprinted polymer (MIP). The interaction of the compound with the recognition element would alter the electrochemical properties of the electrode surface, leading to a detectable change in current or potential.

Optical Biosensors: Optical methods, particularly those based on fluorescence, provide another avenue for biosensor development. nih.gov A fluorescent probe could be designed to selectively bind to this compound, resulting in a change in its fluorescence properties (e.g., intensity or wavelength). rsc.orgnih.gov Such probes are valuable for both quantification and imaging applications.

The hypothetical performance characteristics of a newly developed biosensor are outlined in the table below.

| Parameter | Description | Potential Method |

| Analyte | This compound | - |

| Recognition Element | Enzyme, Receptor, Antibody, MIP | Enzymatic, Receptor-based, Immunosensor |

| Transduction | Electrochemical, Optical | Amperometry, Fluorescence |

| Limit of Detection | The lowest concentration of the analyte that can be reliably detected. | Dependent on the chosen method and recognition element. |

| Selectivity | The ability to detect the target analyte in the presence of other similar molecules. | High selectivity would be a key development goal. |

| Response Time | The time taken for the biosensor to produce a stable signal after exposure to the analyte. | Typically in the range of seconds to minutes. |

High-Throughput Screening (HTS) Assays

HTS is a drug discovery process that allows for the automated testing of large numbers of chemical and/or biological compounds for a specific biological target. thermofisher.com Developing HTS assays for this compound would enable the rapid identification of molecules that interact with it or modulate its activity.

Receptor-Ligand Binding Assays: If a receptor for this compound is known, HTS assays can be developed to screen for compounds that either compete with it for binding (antagonists) or bind to a different site on the receptor to modulate its activity (allosteric modulators). nih.govresearchgate.net These assays are often performed in microtiter plates and can be automated to screen thousands of compounds per day. technologynetworks.com Radioligand binding assays or non-radioactive formats like fluorescence polarization are common approaches. nih.gov

Cell-Based Assays: Cell-based assays are powerful tools for HTS as they provide a more physiologically relevant context. nih.govresearchgate.netlifescienceglobal.com A cell line that expresses a target that is affected by this compound could be engineered with a reporter gene (e.g., luciferase or green fluorescent protein). The assay would then measure the change in the reporter signal in response to a library of test compounds, identifying those that modulate the activity of the target.

Label-Free HTS: Advances in label-free technologies allow for HTS without the need for radioactive or fluorescent labels. nih.govucdavis.edu Small molecule microarrays can be used to immobilize a large number of compounds, and their interaction with a target protein can be detected using techniques like surface plasmon resonance imaging (SPRi) or mass spectrometry (SAMDI). acs.orgucdavis.edunih.gov

The general workflow for a hypothetical HTS campaign is presented in the table below.

| Step | Description | Key Considerations |

| Assay Development | Designing and optimizing a robust and reproducible assay. | Choice of assay format (biochemical vs. cell-based), signal-to-noise ratio, Z'-factor. |

| Library Screening | Automated screening of a large and diverse compound library. | Library size and diversity, compound concentration. |

| Hit Identification | Identifying compounds that show significant activity in the primary screen. | Setting appropriate hit criteria. |

| Hit Confirmation | Re-testing the initial hits to confirm their activity. | Eliminating false positives. |

| Dose-Response Analysis | Determining the potency (e.g., IC50 or EC50) of the confirmed hits. | Generating concentration-response curves. |

| Secondary Assays | Further characterizing the hits in orthogonal or more physiologically relevant assays. | Assessing selectivity and mechanism of action. |

Potential Research Applications and Future Directions for 3 1 Methylpiperidin 3 Yl Propanoic Acid

Utility as a Chemical Probe in Biological Systems

Currently, there is a lack of specific published research that utilizes 3-(1-Methylpiperidin-3-yl)propanoic acid as a chemical probe to investigate biological systems. The development of a molecule as a chemical probe requires a deep understanding of its biological targets and mechanism of action, which appears to be an unexplored area for this particular compound.

Contribution as a Scaffold for Novel Compound Development in Medicinal Chemistry

The molecular structure of this compound presents it as a viable scaffold for the development of new chemical entities in medicinal chemistry. The piperidine (B6355638) ring is a common motif in many biologically active compounds, and the propanoic acid moiety offers a handle for further chemical modifications. In theory, this compound could serve as a foundational structure for creating a library of derivatives to be screened for various biological activities. However, at present, there are no specific examples in the scientific literature of novel compounds that have been developed using this compound as a starting scaffold.

Future Research Avenues and Unexplored Biological Targets

Given the limited existing research, the future for this compound is open to a wide range of exploratory studies. A primary avenue of investigation would be to screen the compound against a broad array of biological targets to identify any potential therapeutic relevance. This could include, but is not limited to, assays for enzymatic inhibition, receptor binding, and antimicrobial activity. The identification of any "hits" from such screening campaigns would pave the way for more focused research into its mechanism of action and potential for lead optimization.

Role in Advanced Materials Science or Other Non-Biological Applications

There is currently no information to suggest that this compound has been investigated for applications in advanced materials science or other non-biological fields. Its chemical structure does not immediately suggest properties that would be of obvious interest for materials science, such as conductivity or unique optical properties. However, its potential as a monomer for polymerization or as a component in the synthesis of more complex organic materials remains a theoretical possibility that has yet to be explored.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Methylpiperidin-3-yl)propanoic acid, and how can reaction conditions be optimized?

- Synthesis Methods : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 3-bromopropanoic acid with 1-methylpiperidine under basic conditions (e.g., DABCO or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile . Optimization involves controlling temperature (60–80°C) and reaction time (12–24 hours) to improve yields.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acidic mobile phase) is recommended for isolating the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group on piperidine and propanoic acid backbone) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., calculated m/z 186.1361 for C₉H₁₇NO₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) .

- pKa Determination : Use potentiometric titration or computational tools (e.g., ACD/Labs) based on structural analogs like 3-(4-chlorophenyl)propanoic acid (pKa ~4.6) .

Advanced Research Questions

Q. What metabolic pathways are implicated in the biotransformation of this compound?

- β-Oxidation Pathway : Mitochondrial enzymes may process the compound into shorter-chain metabolites, similar to 3-(4-hydroxyphenyl)propanoic acid, which undergoes dehydroxylation or conjugation (e.g., sulfation/glucuronidation) .

- Enzyme Interactions : The compound’s methylpiperidine group may influence interactions with acyl-CoA synthetases or enoyl-CoA hydratases in mitochondrial β-oxidation .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Use tools like AutoDock Vina with crystal structures of mitochondrial enzymes (e.g., enoyl-CoA hydratase) to simulate binding affinities .

- ADME Prediction : Software such as SwissADME to estimate solubility (LogP ~0.5–1.2) and membrane permeability (TPSA ~50 Ų) based on PubChem-derived SMILES/InChI data .

Q. How can researchers resolve contradictions in reported synthesis yields or physicochemical data?

- Yield Optimization : Reproduce protocols with controlled variables (e.g., anhydrous conditions, inert atmosphere) to address discrepancies in substitution regiochemistry (e.g., N-3 vs. S-2 in methimazole derivatives) .

- Data Validation : Cross-reference dissociation constants (pKa) with analogs like 3-(nitrophenyl)propanoic acid (pKa ~4.5) using standardized buffers and potentiometry .

Q. What strategies enhance stereochemical control during synthesis, particularly for E/Z isomers?

- Catalytic Conditions : Use tert-butyl propiolate and DABCO to favor E-isomer formation (E:Z > 9:1) in intermediates like tert-butyl 3-(1-methylimidazol-2-ylthio)acrylate .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers if racemization occurs during synthesis .

Methodological Guidelines

- Safety Protocols : Handle the compound in a fume hood with PPE (gloves, goggles) due to potential respiratory or dermal irritation, as per SDS guidelines for similar propanoic acid derivatives .

- Data Reproducibility : Document reaction parameters (solvent purity, temperature gradients) and share raw NMR/MS spectra in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.